1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone CAS 944900-51-0 properties
1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone CAS 944900-51-0 properties
An In-depth Technical Guide to 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-yl)ethanone (CAS 944900-51-0)
Executive Summary
1-(5-(Trifluoromethyl)-2-methoxypyridin-3-yl)ethanone is a substituted pyridine derivative that serves as a valuable heterocyclic building block in synthetic chemistry.[1] Its structure incorporates three key functional groups: an acetyl group (ethanone), a methoxy ether, and a trifluoromethyl group, all arrayed on a pyridine core. This unique combination of features makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The trifluoromethyl moiety is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates, while the ketone offers a reactive handle for a multitude of chemical transformations.[2] This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, its chemical utility, and essential safety protocols based on data from analogous structures.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, purification strategies, and for ensuring proper storage and handling.
| Property | Value | Source |
| CAS Number | 944900-51-0 | [1][3] |
| Molecular Formula | C9H8F3NO2 | [3] |
| Molecular Weight | 219.16 g/mol | [3] |
| IUPAC Name | 1-(2-methoxy-5-(trifluoromethyl)pyridin-3-yl)ethanone | |
| Canonical SMILES | CC(=O)C1=C(C=C(N=C1)C(F)(F)F)OC | |
| InChI Key | Not Publicly Available | |
| Compound Type | Heterocyclic Building Block, Pyridine, Ketone, Ether | [1] |
| Physical Form | Expected to be a solid at room temperature | [4] |
Caption: 2D Structure of the title compound.
Proposed Synthesis and Purification Workflow
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to a Grignard reaction or a directed ortho-metalation followed by acylation. The primary disconnection is at the C-C bond between the pyridine ring and the acetyl group, suggesting an acetylating agent and a pyridyl-organometallic species as the key synthons.
Caption: Retrosynthetic analysis of the target ketone.
Proposed Synthetic Workflow
The forward synthesis involves the formation of a pyridyl Grignard reagent from a brominated precursor, followed by acylation. This method is robust and widely used for the formation of aryl ketones.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
This protocol is a representative methodology. Researchers should perform their own optimization.
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Grignard Reagent Formation:
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To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
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Add a solution of 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction.
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Causality: The reaction is initiated with iodine to activate the magnesium surface. Anhydrous conditions are critical to prevent quenching of the highly basic Grignard reagent.
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Acylation:
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Cool the freshly prepared Grignard solution to -20°C in a dry ice/acetone bath.
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Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous THF via a syringe pump over 30 minutes.
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Allow the reaction to slowly warm to 0°C and stir for 2 hours.
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Causality: The low temperature is maintained to prevent over-addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol byproduct.
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-
Work-up and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).
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Extract the aqueous layer three times with ethyl acetate (EtOAc).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane/EtOAc as the eluent.
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Causality: A mild acid quench with NH4Cl is used to hydrolyze the intermediate and neutralize any remaining Grignard reagent without causing degradation of the product.
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Chemical Reactivity and Synthetic Utility
The title compound is not an end-product but a versatile intermediate. Its synthetic value stems from the reactivity of its functional groups.
Caption: Potential downstream reactions from the ketone moiety.
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Ketone Moiety: The acetyl group is the primary site of reactivity. It can undergo nucleophilic addition, reduction to a secondary alcohol, conversion to an oxime or hydrazone, and alpha-halogenation. It is also a key component in condensation reactions like the aldol or Claisen-Schmidt reactions.
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Trifluoromethyl Group: This group is generally unreactive but strongly influences the electronic properties of the pyridine ring, making it more electron-deficient. This enhances its stability and modulates the reactivity of the ring toward nucleophilic aromatic substitution.
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Pyridine Ring: The nitrogen atom in the ring can be protonated or alkylated. The electron-withdrawing nature of the trifluoromethyl and acetyl groups deactivates the ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution, should a suitable leaving group be present.
Predicted Spectroscopic Profile
No experimental spectra are publicly available. However, a standard spectroscopic profile can be predicted based on the molecule's structure. This is invaluable for reaction monitoring and characterization.
| Technique | Predicted Data | Rationale |
| ¹H NMR | δ ~2.6 ppm (s, 3H, -COCH₃)δ ~4.0 ppm (s, 3H, -OCH₃)δ ~8.0-8.8 ppm (2H, pyridine-H) | The acetyl and methoxy protons will appear as sharp singlets. The two protons on the electron-deficient pyridine ring will be downfield. |
| ¹³C NMR | δ ~28 ppm (-COCH₃)δ ~55 ppm (-OCH₃)δ ~115-160 ppm (pyridine carbons)δ ~124 ppm (q, -CF₃)δ ~195 ppm (C=O) | The carbonyl carbon is significantly downfield. The carbon attached to the fluorine atoms will show a characteristic quartet splitting pattern. |
| ¹⁹F NMR | δ ~ -60 to -70 ppm (s, 3F) | A single sharp peak is expected for the CF₃ group, with a chemical shift typical for an aryl-CF₃ moiety. |
| Mass Spec (EI) | M+ at m/z = 219.16Fragment at m/z = 204 (M-CH₃)Fragment at m/z = 176 (M-COCH₃) | The molecular ion peak should be clearly visible. Common fragmentation patterns would involve the loss of the methyl from the acetyl group or the entire acetyl group. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 944900-51-0 is not available, data from structurally related fluorinated and acetylated pyridines provide a strong basis for hazard assessment and handling protocols.[4][5][6]
Hazard Identification
Based on analogous compounds, this chemical should be treated as hazardous.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264, P280 |
| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P280, P305+P351+P338 |
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340 |
| Acute Toxicity | Potentially Harmful if Swallowed (H302) | P270, P301+P312 |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6] Ensure an eyewash station and safety shower are readily accessible.[4][7]
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Personal Protective Equipment:
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General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Spill Management: In case of a spill, evacuate the area. Absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[6] Do not allow the product to enter drains.[6]
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Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
Conclusion
1-(5-(Trifluoromethyl)-2-methoxypyridin-3-yl)ethanone, CAS 944900-51-0, is a highly functionalized pyridine building block with significant potential in synthetic organic chemistry. Its utility is primarily as an intermediate in the construction of novel bioactive compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is sparse, its properties, reactivity, and safety profile can be reliably inferred from established chemical principles and data on analogous structures. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this compound in their research and development programs.
References
- Angene Chemical. (2021-05-01). Safety Data Sheet.
- Fluorochem. (2024-12-19). Safety Data Sheet.
- ChemicalBook. 1-(5-(trifluoroMethyl)-2-Methoxypyridin-3-yl)ethanone | 944900-51-0.
- Apollo Scientific. (2023-03-13). 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET.
- BLDpharm. 944900-51-0|1-(5-(trifluoromethyl)-2-methoxypyridin-3-yl)ethanone.
- Sigma-Aldrich. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR.
- ChemicalBook. (2025-07-19). Chemical Safety Data Sheet MSDS / SDS - 1-(5-Fluoropyridin-2-yl)ethanone.
- Shimizu, M., & Hiyama, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
Sources
- 1. 944900-51-0|1-(5-(trifluoromethyl)-2-methoxypyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
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- 3. 1-(5-(trifluoroMethyl)-2-Methoxypyridin-3-yl)ethanone | 944900-51-0 [m.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
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